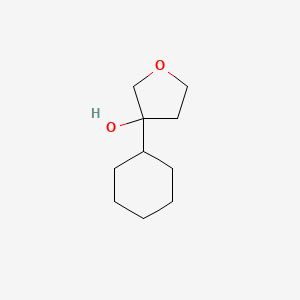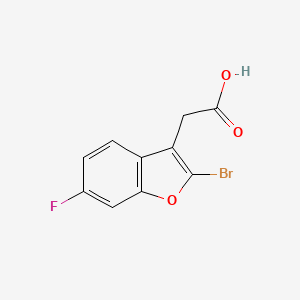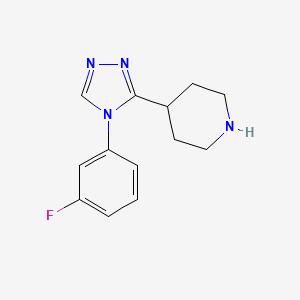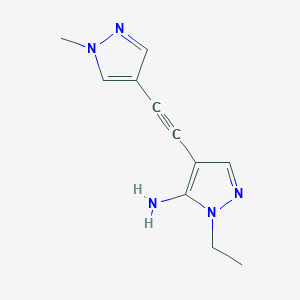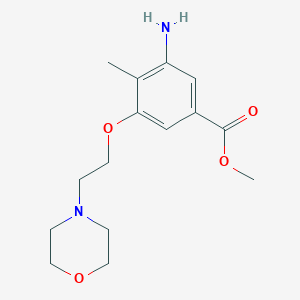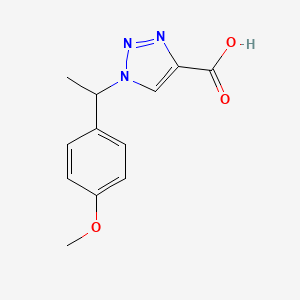
1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the 4-methoxyphenyl group in this compound enhances its potential for various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid typically involves a multi-step process. One common method includes the following steps:
Starting Material: The synthesis begins with 4-methoxyacetophenone.
Formation of the Intermediate: The 4-methoxyacetophenone undergoes a reaction with sodium azide and copper sulfate to form the corresponding azide intermediate.
Cycloaddition Reaction: The azide intermediate then undergoes a cycloaddition reaction with an alkyne to form the triazole ring.
Carboxylation: Finally, the triazole compound is carboxylated to yield 1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylate salt.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions .
Wissenschaftliche Forschungsanwendungen
1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects. The methoxyphenyl group enhances its binding affinity and specificity towards certain targets .
Vergleich Mit ähnlichen Verbindungen
1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxylicacid can be compared with other triazole derivatives such as:
1-(4-Methoxyphenyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, resulting in different chemical properties and biological activities.
1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.
1-(1-(4-Methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carboxamide: Contains a carboxamide group instead of a carboxylic acid, leading to different pharmacokinetic properties
Eigenschaften
Molekularformel |
C12H13N3O3 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
1-[1-(4-methoxyphenyl)ethyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C12H13N3O3/c1-8(9-3-5-10(18-2)6-4-9)15-7-11(12(16)17)13-14-15/h3-8H,1-2H3,(H,16,17) |
InChI-Schlüssel |
GKYFDLWVAVNYSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC)N2C=C(N=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



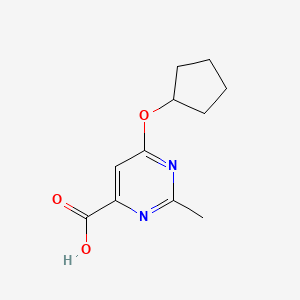
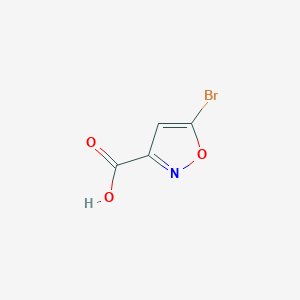
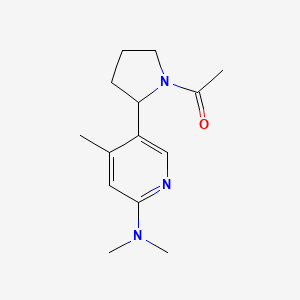
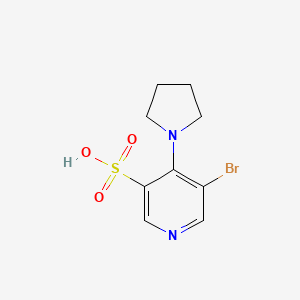
![5-(Ethylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15058203.png)
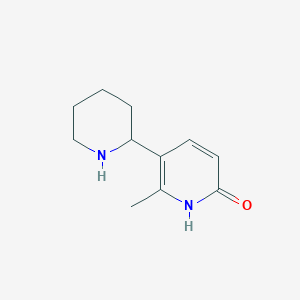
![3-Chloro-2-methyl-5H-cyclopenta[B]pyridin-7(6H)-one](/img/structure/B15058210.png)
